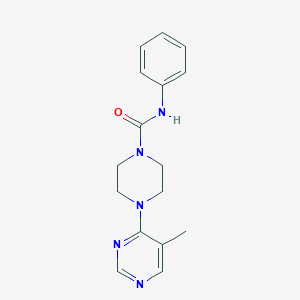

4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

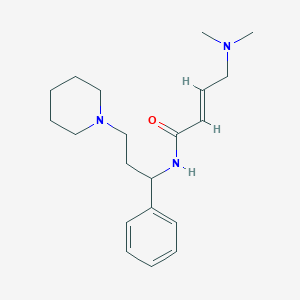

The compound “4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide” is a pyrimidine derivative. Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .

Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, affects millions worldwide. The causative agent, Leishmania, is transmitted through sandfly bites. Researchers have evaluated the antileishmanial activity of pyrazole derivatives against Leishmania aethiopica clinical isolates. Notably, compound 13 exhibited superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Potential

Malaria, caused by Plasmodium strains transmitted via mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. Pyrazole derivatives, particularly compounds 14 and 15, demonstrated significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved a remarkable 90.4% suppression rate .

Regioselective Synthesis

The synthetic approaches for pyrazole derivatives involve selective displacement of chloride at C4 by tert-butyl N-(3-aminophenyl) carbamate, leading to intermediate compounds. These methods allow for the controlled decoration of the pyrazole ring, enabling targeted modifications for specific applications .

Novel 2-(Pyridin-2-yl)pyrazole Derivatives

Researchers have synthesized novel 2-(pyridin-2-yl)pyrazole derivatives by reacting O-(4-nitrobenzoyl)hydroxylamine with appropriate substrates. These compounds hold promise for various applications, including drug development and chemical biology .

Molecular Docking Studies

Computational studies, such as molecular docking, provide insights into the binding interactions between pyrazole derivatives and target proteins. For example, compound 13’s better antileishmanial activity was justified through molecular docking studies on Lm-PTR1, a potential drug target .

Pharmacophore Design

Given their potent antileishmanial and antimalarial activities, hydrazine-coupled pyrazole derivatives serve as potential pharmacophores. Researchers can use these compounds as building blocks to design safe and effective drugs for combating leishmaniasis and malaria .

Wirkmechanismus

Target of Action

The compound “4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide” is a pyrimidine derivative . Pyrimidine derivatives have been found to exert their biological potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases affects various cellular signaling processes . These processes include cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to downstream effects such as the inhibition of cell growth and proliferation.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on protein kinases . By inhibiting these enzymes, the compound can disrupt cell growth and proliferation, potentially leading to the death of cancer cells .

Eigenschaften

IUPAC Name |

4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-13-11-17-12-18-15(13)20-7-9-21(10-8-20)16(22)19-14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIRUSKRKKCGJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)

![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B3013787.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3013790.png)

![1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B3013791.png)

![9-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013795.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B3013797.png)